2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5S2/c1-13-5-6-15(11-18(13)23)26(2)33(27,28)19-7-8-32-20(19)22-24-21(25-31-22)14-9-16(29-3)12-17(10-14)30-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDFFMQPGITVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide represents a significant class of chemical entities known for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound and related derivatives.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, a thiophene sulfonamide moiety, and various aromatic substituents. Its molecular formula is with a molecular weight of approximately 389.44 g/mol. The presence of the oxadiazole ring is critical for its biological activity, as this scaffold has been associated with various pharmacological properties.
Biological Activity Overview
-
Anticancer Properties :
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells (CEM-13) with IC50 values in the micromolar range. Specific derivatives have demonstrated higher potency than traditional chemotherapeutics like doxorubicin . -
Mechanism of Action :
The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Flow cytometry assays indicated that these compounds can activate apoptotic pathways by increasing p53 expression levels and promoting caspase activation . -
Antimicrobial and Antiviral Activity :
Beyond anticancer effects, oxadiazole derivatives have exhibited antimicrobial and antiviral properties. For example, certain compounds have shown effectiveness against bacterial strains and viral infections due to their ability to inhibit key enzymes or interfere with viral replication processes .
1. Anticancer Activity
A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the phenyl rings significantly enhanced biological activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | U-937 | 1.50 | Cell cycle arrest |
| Compound C | CEM-13 | 0.12 | Apoptosis induction |
2. Antimicrobial Activity
Studies have shown that certain oxadiazole derivatives possess notable antimicrobial properties against both gram-positive and gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Research Findings
Recent literature emphasizes the structural modifications that enhance the bioactivity of oxadiazole-containing compounds. For instance:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence the compound's activity .
- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the therapeutic potential and safety profiles of these compounds.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Donating Groups (e.g., 3,5-dimethoxy) : Enhance solubility and polar interactions compared to halogenated analogs (e.g., Cl/Br in ).
Spectroscopic Characterization
Key spectroscopic differences between the target compound and analogs:
The target’s N-methylation eliminates NH stretches, distinguishing it from non-methylated sulfonamides .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole ring via cyclization of acylhydrazides with nitriles or activated carbonyl groups. Subsequent sulfonamide formation is achieved by reacting thiophene sulfonyl chloride with substituted aniline derivatives (e.g., 3-fluoro-4-methyl-N-methylaniline). Key steps include controlled coupling reactions and purification via column chromatography. Reaction conditions (e.g., solvent polarity, temperature) are optimized to avoid side products like over-sulfonated derivatives .
Q. How is the structural integrity of this compound verified during synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to confirm substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (utilizing SHELX software for refinement) resolves bond lengths and angles, ensuring geometric accuracy. High-Performance Liquid Chromatography (HPLC) monitors purity (>95% threshold) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Begin with in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) to assess affinity for target proteins like kinases or receptors. Cytotoxicity is evaluated via MTT assays in cell lines relevant to the hypothesized therapeutic area (e.g., cancer or inflammation). Dose-response curves (IC₅₀/EC₅₀ values) provide initial potency metrics. Parallel negative controls (e.g., unmodified sulfonamides) validate specificity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters like temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry. Real-time monitoring via FT-IR or Raman spectroscopy identifies intermediates and by-products. For example, reducing reaction time from 24h to 12h in DMF at 60°C minimizes thiophene ring degradation. Post-reaction quenching with ice-water improves sulfonamide crystallinity .
Q. How should contradictory crystallographic data (e.g., bond length anomalies) be resolved?
- Methodological Answer : Re-refine X-ray data using SHELXL with updated scattering factors and disorder modeling. Compare with Density Functional Theory (DFT)-optimized structures to identify discrepancies. If multiple conformers exist, consider twinning or anisotropic displacement parameters. Cross-validate with solid-state NMR to resolve ambiguities in electron density maps .
Q. What computational strategies predict its mechanism of action and off-target effects?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) against target protein libraries (e.g., Protein Data Bank) to prioritize binding sites. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100+ ns. Pharmacophore modeling identifies structural motifs linked to off-target interactions (e.g., cytochrome P450 inhibition). Validate predictions with in vitro selectivity panels .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring. In simulated gastric fluid (pH 2), track hydrolysis of the sulfonamide or oxadiazole moieties. Use Differential Scanning Calorimetry (DSC) to identify degradation onset temperatures. For light sensitivity, expose to UV-Vis radiation and quantify photodegradants .
Q. How to address conflicting bioactivity data across cell lines or assays?
- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. Perform counter-screens against unrelated targets (e.g., GPCRs) to rule out nonspecific effects. Use CRISPR-mediated gene knockout to confirm target dependency. Meta-analysis of dose-response data (e.g., Hill slopes) identifies outliers due to assay artifacts .
Q. What strategies investigate potential drug resistance mechanisms?
- Methodological Answer : Generate resistant cell lines via prolonged sub-lethal exposure. Whole-exome sequencing identifies mutations in target proteins or efflux pumps (e.g., ABC transporters). Test cross-resistance with structurally related compounds. Molecular dynamics simulations predict resistance-conferring mutations (e.g., steric clashes in binding pockets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
